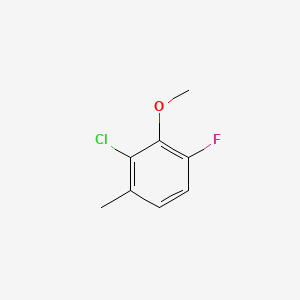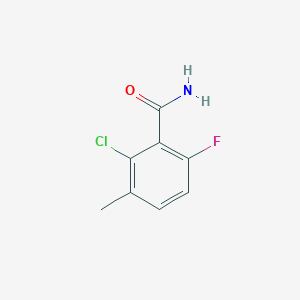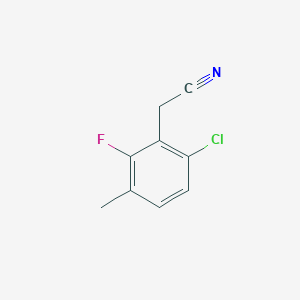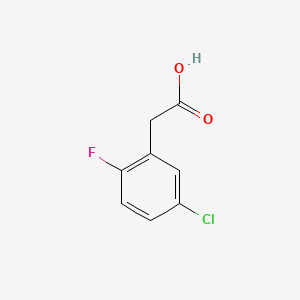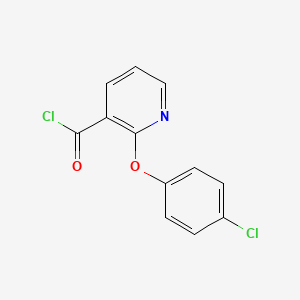
2-(4-氯苯氧基)吡啶-3-甲酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride is a chemical compound with the molecular formula C12H7Cl2NO2. It is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a chlorophenoxy group attached to a pyridine ring, which is further connected to a carbonyl chloride group.
科学研究应用
2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: In the synthesis of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Industry: In the manufacture of agrochemicals, dyes, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride typically involves the reaction of 2-(4-chlorophenoxy)pyridine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
2-(4-Chlorophenoxy)pyridine+Thionyl chloride→2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions
2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Coupling reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Hydrolysis: Water or aqueous bases are used to hydrolyze the carbonyl chloride group.
Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Carboxylic acids: Formed from hydrolysis reactions.
Biaryl compounds: Formed from coupling reactions.
作用机制
The mechanism of action of 2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. In coupling reactions, the compound acts as a substrate for palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
2-Chloropyridine-3-carbonyl chloride: Similar structure but lacks the chlorophenoxy group.
4-Chlorophenoxyacetic acid: Contains a chlorophenoxy group but lacks the pyridine ring and carbonyl chloride group.
2-(4-Chlorophenoxy)benzoic acid: Similar structure but contains a benzoic acid group instead of a pyridine ring.
Uniqueness
2-(4-Chlorophenoxy)pyridine-3-carbonyl chloride is unique due to the combination of its chlorophenoxy group, pyridine ring, and carbonyl chloride group. This unique structure imparts specific reactivity and applications in organic synthesis and research.
属性
IUPAC Name |
2-(4-chlorophenoxy)pyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEKTJMKOZHNPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379259 |
Source


|
| Record name | 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51362-50-6 |
Source


|
| Record name | 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-[[2-cyano-2-[(2-nitrophenyl)hydrazinylidene]acetyl]hydrazinylidene]butanoate](/img/structure/B1350515.png)
![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)
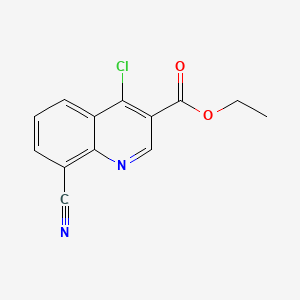
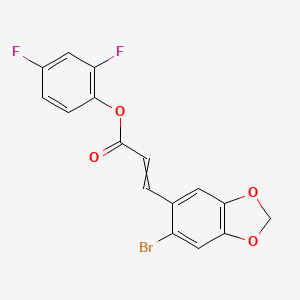

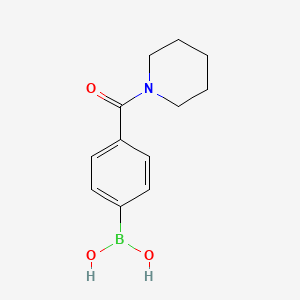
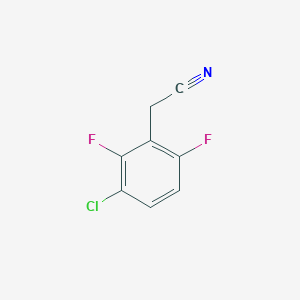
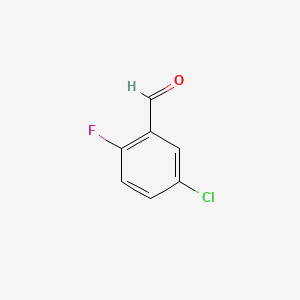

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)
